molecular formula C25H27NO6 B5540625 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5540625
M. Wt: 437.5 g/mol
InChI Key: OOTWJIOKBQQSSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions facilitated by acetic acid, demonstrating a method for producing novel tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, showcasing the complexity and versatility in synthesizing quinoline derivatives (Patel et al., 2022). Another approach described the synthesis of quinoline derivatives through palladium-catalyzed oxidative carbonylation, highlighting the diverse synthetic strategies employed to obtain such compounds (Costa et al., 2004).

Molecular Structure Analysis

Detailed molecular structure analysis of quinoline derivatives is conducted using techniques like single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations. These studies reveal precise geometric parameters and electron distribution, offering insights into the compounds' molecular frameworks and their potential interactions (Patel et al., 2022).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including electrophilic substitutions and multicomponent syntheses, which are pivotal for functional group transformations and complex molecule assembly. These reactions underline the reactivity and versatility of quinoline-based compounds in organic synthesis (Tagawa et al., 1997).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in material science and pharmaceuticals. Studies employing XRD and spectroscopic methods provide valuable data on these properties, facilitating their practical use and formulation (Krishnakumar & Prabavathi, 2010).

Scientific Research Applications

Synthesis and Structural Characterization

One significant area of research involves the synthesis and structural elucidation of compounds related to 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. Studies have explored the synthesis of quino[1,2‐c]quinazolines and related compounds, demonstrating versatile synthetic routes and highlighting the chemical reactivity and structural diversity of these molecules. For instance, Phillips and Castle (1980) reported on the synthesis of 12,13‐dihydro‐11bH‐quino‐[1,2‐c]quinazolines, showcasing the use of intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline in producing a variety of derivatives through reactions with different reagents (Phillips & Castle, 1980).

Additionally, the crystal structure of related compounds, such as 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, has been determined, providing insights into the molecular geometry and intermolecular interactions that define the solid-state arrangement of these molecules (Wang et al., 2009).

Theoretical and Computational Studies

Research has also extended into theoretical and computational analyses to understand the electronic structure, spectroscopic properties, and potential biological activities of these compounds. For example, the DFT and TD-DFT/PCM calculations have been employed to characterize molecular structures and spectroscopic properties of related quinoline derivatives, offering a theoretical basis for understanding their physical, chemical, and biological behaviors (Wazzan et al., 2016).

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-29-16-6-7-17(22(12-16)31-3)18-13-24(28)26-19-9-15(10-20(27)25(18)19)14-5-8-21(30-2)23(11-14)32-4/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTWJIOKBQQSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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